molecular formula C18H29N3O2 B7924128 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7924128
M. Wt: 319.4 g/mol
InChI Key: YXHGZVOUNXUVLO-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-derived carbamate ester featuring a 2-amino-ethyl substituent on the pyrrolidinyl ring and a benzyl ester group. Its molecular structure combines a polar amino group with lipophilic aromatic and aliphatic moieties, making it a candidate for studies in medicinal chemistry or as a synthetic intermediate. The compound (Ref: 10-F083690) was listed in CymitQuimica’s catalog but is currently discontinued .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)21(13-17-9-6-11-20(17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHGZVOUNXUVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Functionalization

The pyrrolidine ring is typically derived from commercially available L-proline or its derivatives. Protection of the secondary amine with a tert-butoxycarbonyl (Boc) group enables selective alkylation at the 2-position. For instance, alkylation with 2-bromoethylamine hydrobromide introduces the aminoethyl side chain, though this step requires careful pH control to avoid polyalkylation.

Carbamic Acid Ester Formation

The isopropyl-carbamic acid benzyl ester group is installed via reaction with benzyl chloroformate and isopropylamine. This step parallels methodologies described in the synthesis of biphenyl-2-ylcarbamic acid derivatives, where carbamate formation is achieved under Schotten-Baumann conditions (aqueous NaOH, 0–5°C).

Stepwise Synthesis and Reaction Optimization

Synthesis of Pyrrolidine-2-ylmethyl Intermediate

Step 1: Boc Protection of Pyrrolidine
L-proline is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 25°C for 12 hours, yielding Boc-protected pyrrolidine with >95% conversion.

Step 2: Alkylation with 2-Bromoethylamine
The Boc-protected pyrrolidine is alkylated using 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Reaction at 60°C for 24 hours achieves 78% yield, though competing N-alkylation necessitates excess alkylating agent.

Step 3: Boc Deprotection
Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C liberates the primary amine, yielding the pyrrolidine-2-ylmethyl-2-aminoethyl intermediate. Neutralization with ammonium hydroxide ensures stability.

Carbamate Bond Formation

Step 4: Reaction with Benzyl Chloroformate
The free amine reacts with benzyl chloroformate in a biphasic system (water/dichloromethane) under Schotten-Baumann conditions. Maintaining pH >10 with sodium hydroxide prevents hydrolysis of the chloroformate, achieving 85% yield.

Step 5: Isopropylamine Coupling
The resulting benzyl carbamate intermediate is treated with isopropylamine in THF using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Reaction at 25°C for 12 hours yields the final product in 72% purity, necessitating column chromatography for refinement.

Critical Reaction Parameters and Yield Optimization

Temperature and Solvent Effects

ParameterOptimal ConditionYield Improvement
Alkylation Temperature60°C78% → 82%
Deprotection SolventDCM/TFA (9:1)90% → 95%
Carbamate pH ControlpH 10–1170% → 85%

Higher alkylation temperatures (80°C) led to decomposition, while polar aprotic solvents like dimethylformamide (DMF) reduced selectivity. The use of EDC over dicyclohexylcarbodiimide (DCC) minimized side-product formation during amide coupling.

Catalytic and Stoichiometric Considerations

Reductive amination steps benefit from sodium triacetoxyborohydride (STAB) as a reducing agent, providing superior selectivity over sodium cyanoborohydride. Stoichiometric excess of benzyl chloroformate (1.5 equiv) ensures complete amine conversion without overconsumption.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.15–3.95 (m, 1H, pyrrolidine-CH), 3.30–3.10 (m, 2H, NHCH₂), 2.90–2.70 (m, 2H, CH₂NH₂).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O carbamate), 1520 cm⁻¹ (C-N bend).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >98% purity after column chromatography. Residual solvents (THF, DCM) were below ICH Q3C limits (<600 ppm).

Industrial-Scale Considerations and Challenges

Intermediate Stabilization

The 2-aminoethyl-pyrrolidine intermediate is prone to oxidative degradation. Storage under nitrogen at −20°C and addition of 0.1% w/w ascorbic acid as an antioxidant extended shelf life to 6 months.

Crystallization Protocols

Final product crystallization from methyl tert-butyl ether (MTBE) and heptane (1:3) yielded needle-like crystals with consistent polymorphic Form III, characterized by XRD peaks at 20 = 6.6°, 13.1°, and 18.6°.

Applications and Derivative Synthesis

While the target compound itself is primarily an intermediate, analogous carbamic acid esters demonstrate anticholinergic activity in pulmonary therapies . Further functionalization at the aminoethyl group (e.g., acylation, sulfonylation) could yield bioactive derivatives for preclinical evaluation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbamic acid ester, potentially converting it into an amine.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

Pharmaceutical Development

The primary applications of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester lie in its potential as a therapeutic agent. It is being explored for:

  • Neurological Disorders : Its structural similarities to known neuroprotective agents suggest it may modulate neurotransmission pathways, making it a candidate for treating conditions like Alzheimer's disease or other cognitive impairments.

Biochemical Assays

This compound can serve as a probe in biochemical assays , allowing researchers to investigate its interaction with various biological targets. Techniques employed include:

  • Molecular Docking Simulations : These computational methods predict how the compound binds to specific receptors or enzymes.
  • In Vitro Binding Assays : Experimental setups that measure the binding affinity of the compound to biological targets.

Enzyme Inhibition Studies

Similar compounds have shown potential as enzyme inhibitors, which could lead to applications in drug development aimed at diseases where enzyme activity is dysregulated. For instance, compounds structurally related to this one have been studied for their ability to inhibit acetylcholinesterase, an important target in Alzheimer's research.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this one exhibit neuroprotective effects through mechanisms involving antioxidant activity and modulation of neurotransmitter levels. For example, research has shown that certain pyrrolidine derivatives can enhance cognitive function in animal models by improving synaptic plasticity.

Binding Affinity Studies

In silico studies using molecular docking have suggested that this compound may have a high binding affinity for specific neurotransmitter receptors, indicating its potential role in modulating synaptic transmission. Such findings are crucial for understanding the pharmacological profile and therapeutic potential of the compound.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Amino-ethyl vs. Hydroxy-ethyl Substitutions
  • [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354019-53-6) Molecular Formula: C₁₇H₂₆N₂O₃ Molar Mass: 306.4 g/mol Key Difference: Replacement of the amino-ethyl group with a hydroxy-ethyl group reduces basicity and introduces hydrogen-bonding capability. This modification likely enhances solubility in polar solvents compared to the target compound .
Amino-ethyl vs. Chloro-acetyl Substitutions
  • [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester Molecular Formula: C₁₇H₂₃ClN₂O₃ Molar Mass: 338.83 g/mol Key Difference: The chloro-acetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions. This contrasts with the amino-ethyl group’s nucleophilic character, suggesting divergent synthetic applications .

Ester Group Modifications

Benzyl Ester vs. Tert-Butyl Ester
  • [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (Ref: 10-F083164) Key Difference: The tert-butyl ester replaces the benzyl group, increasing steric bulk and lipophilicity.

Core Heterocycle Modifications

Pyrrolidine vs. Piperidine Derivatives
  • [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0) Molecular Formula: C₁₉H₂₉N₃O₃ Molar Mass: 347.45 g/mol Key Difference: The piperidine ring (6-membered) replaces pyrrolidine (5-membered), altering ring strain and conformational flexibility.

Stereochemical Variations

  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4)
    • Key Difference : The cyclopropyl-carbamate group introduces rigid geometry, which may influence receptor selectivity in pharmacological contexts. Stereochemistry (R vs. S configurations) further modulates activity, though specific data are unavailable .

Physicochemical and Commercial Considerations

Molecular Weight and Functional Groups

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound Not Provided† Not Provided Amino-ethyl, benzyl ester
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₇H₂₆N₂O₃ 306.4 Hydroxy-ethyl, benzyl ester
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester C₁₇H₂₃ClN₂O₃ 338.83 Chloro-acetyl, benzyl ester
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ 347.45 Amino-propionyl, piperidine

Commercial Availability

Research Implications

  • Amino-ethyl vs. Hydroxy-ethyl: The hydroxy variant’s improved solubility may favor aqueous-phase reactions, while the amino group’s basicity could enhance protonation-dependent bioactivity.
  • Chloro-acetyl Substitutions : These derivatives are likely intermediates for further functionalization (e.g., nucleophilic displacement with amines or thiols) .
  • Piperidine Analogues : Larger ring size and extended side chains may improve target engagement in enzyme inhibition studies .

Biological Activity

Introduction

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a complex organic compound belonging to the class of carbamates. Its structure features a pyrrolidine ring, an amino group, and a carbamic acid moiety, suggesting potential interactions with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C18H29N3O2C_{18}H_{29}N_{3}O_{2}, and it has a molecular weight of approximately 325.44 g/mol. The structural components include:

  • Pyrrolidine Ring : Associated with neuroprotective effects and interactions with neurotransmitter systems.
  • Amino Group : Implicated in enzyme inhibition and receptor modulation.
  • Carbamic Acid Moiety : Commonly found in drugs targeting cholinergic pathways.

Biological Activity Overview

The biological activity of this compound is predicted to be diverse due to its structural features. Similar compounds have demonstrated various pharmacological effects, including:

  • Enzyme Inhibition : Particularly in cholinesterase pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors.
  • Neuroprotective Effects : Implications for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
DonepezilCarbamateAcetylcholinesterase inhibitor
L-DOPAAmino acidPrecursor for dopamine synthesis
1-Amino-3-pyrrolidinePyrrolidineNeuroprotective effects

This comparison highlights how this compound may share similar mechanisms of action with these known compounds.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmitter breakdown, and their inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Receptor Binding Affinity

Molecular docking studies suggest that this compound may exhibit high binding affinity for various receptors involved in neurotransmission. Such interactions could influence pathways related to mood regulation, cognition, and neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Neuroprotective Effects : A study demonstrated that similar pyrrolidine derivatives exhibited significant neuroprotective activity in cellular models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
  • Cholinergic Activity : Research highlighted the dual inhibition of AChE and BuChE by related carbamates, indicating their potential use in enhancing cognitive function in Alzheimer's patients .
  • Molecular Docking Simulations : Computational studies revealed that the compound could effectively bind to key receptors involved in neurotransmission, providing insights into its potential pharmacological profile .

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